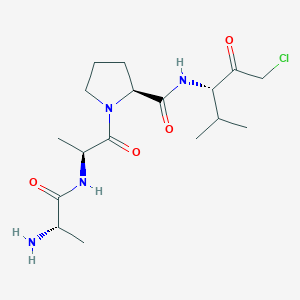
4-(4-Nitrophenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenyl)but-3-en-2-one is an aromatic ketone with the molecular formula C10H9NO3. This compound is characterized by the presence of a nitrophenyl group attached to a butenone structure. It is known for its high reactivity due to the presence of both a carbonyl group and an olefin unit, making it an interesting subject for various chemical studies .
Méthodes De Préparation
4-(4-Nitrophenyl)but-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation reaction between 4-nitrobenzaldehyde and acetone. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar reactions but are optimized for higher yields and purity, often using advanced catalytic systems and reaction conditions .
Analyse Des Réactions Chimiques
4-(4-Nitrophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(4-Nitrophenyl)but-3-en-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound acts as an electrophile, participating in Michael addition reactions with nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the nitro group, which enhances the electrophilic character of the carbonyl carbon . The pathways involved in its reactions include nucleophilic addition and substitution mechanisms.
Comparaison Avec Des Composés Similaires
4-(4-Nitrophenyl)but-3-en-2-one can be compared with other similar compounds such as:
4-(3-Nitrophenyl)-3-buten-2-one: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.
4-(4-Bromophenyl)but-3-en-2-one: Contains a bromine atom instead of a nitro group, leading to different chemical behavior and applications.
4-(4-Chlorobenzylidene)-2-(3-Nitrophenyl)-2-Oxazolin-5-One: A more complex structure with additional functional groups, used in different research contexts. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
946-49-6 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
(Z)-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h2-7H,1H3/b3-2- |
Clé InChI |
KMCRQJMZUHNLKJ-IHWYPQMZSA-N |
SMILES |
CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES isomérique |
CC(=O)/C=C\C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Key on ui other cas no. |
3490-37-7 946-49-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


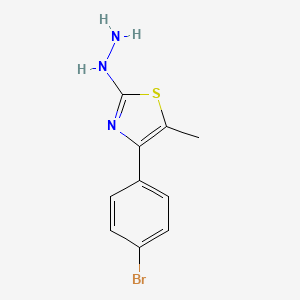
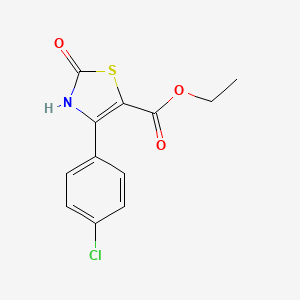

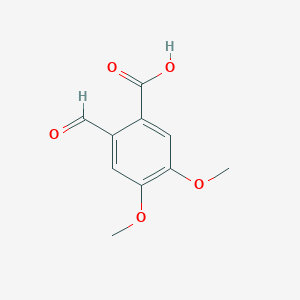
![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)
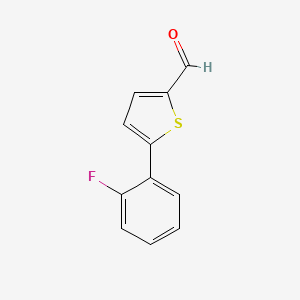
![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)
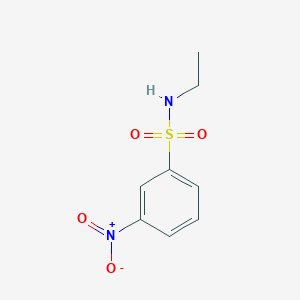
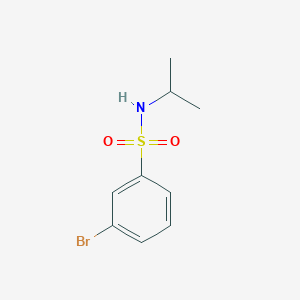
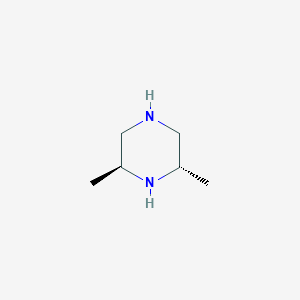
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1336798.png)


